molecular formula C8H10FN5O2 B15210750 2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol CAS No. 158012-47-6

2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol

Katalognummer: B15210750
CAS-Nummer: 158012-47-6
Molekulargewicht: 227.20 g/mol
InChI-Schlüssel: XNIAXCAXAFJANK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro group at the 2-position of a purine or purine nucleoside can confer advantageous changes to physicochemical, metabolic, and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol typically involves the fluorination of purine derivatives. One common method is the Balz-Schiemann reaction, which involves diazotization-fluorodediazoniation of the corresponding 2-aminopurine starting materials in aqueous fluoroboric acid . The yields can be improved by protecting the purine N-9 position, simplifying purification.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoro group can be displaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol involves its incorporation into biological systems where it can interact with nucleic acids and enzymes. The fluoro group can enhance binding affinity and selectivity for specific molecular targets, potentially leading to antiviral or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol is unique due to its specific substitution pattern, which can confer distinct physicochemical and biological properties compared to other fluorinated purines

Eigenschaften

CAS-Nummer

158012-47-6

Molekularformel

C8H10FN5O2

Molekulargewicht

227.20 g/mol

IUPAC-Name

2-[(2-amino-6-fluoropurin-9-yl)methoxy]ethanol

InChI

InChI=1S/C8H10FN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H2,10,12,13)

InChI-Schlüssel

XNIAXCAXAFJANK-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(N1COCCO)N=C(N=C2F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.